Product packaging for Orestrate(Cat. No.:CAS No. 13885-31-9)

Orestrate

Cat. No.: B081790
CAS No.: 13885-31-9
M. Wt: 408.6 g/mol
InChI Key: VYAXJSIVAVEVHF-RYIFMDQWSA-N
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Description

Orestrate (CAS 13885-31-9), with the molecular formula C₂₇H₃₆O₃ and a molecular weight of 408.6 g/mol, is a synthetic steroidal estrogen characterized as the C3 propionate ester and the C17β-(1-cyclohexenyl) ether of estradiol . It is a research chemical that was never marketed for clinical use . As an estrogen reagent, its primary research value lies in the study of estrogenic properties, estrogen receptor interactions, and related cellular response pathways . The mechanism of action for this compound is understood to involve binding to estrogen receptors (ERα and ERβ), thereby activating downstream signaling pathways that can influence gene expression and cellular processes . This compound serves as a model in various fields: in chemistry for investigating steroid structure and reactivity; in biology for probing estrogen receptor function; and in medicinal chemistry, where its unique structure can aid in the design of novel estrogen-based compounds . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O3 B081790 Orestrate CAS No. 13885-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-(cyclohexen-1-yloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O3/c1-3-26(28)30-20-10-12-21-18(17-20)9-11-23-22(21)15-16-27(2)24(23)13-14-25(27)29-19-7-5-4-6-8-19/h7,10,12,17,22-25H,3-6,8-9,11,13-16H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAXJSIVAVEVHF-RYIFMDQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC5=CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC5=CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930230
Record name Orestrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13885-31-9
Record name Estra-1,3,5(10)-trien-3-ol, 17-(1-cyclohexen-1-yloxy)-, 3-propanoate, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13885-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orestrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013885319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orestrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORESTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9VC23W7W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Traditional Multi-Step Synthesis (Gardi et al., 1973)

The foundational synthesis of Orestrate, reported by Gardi and colleagues, involves three sequential steps starting from estradiol derivatives:

Step 1: Cyclohexenyl Ether Formation
Estradiol reacts with cyclohexanone diethyl acetal under acidic conditions (TsOH, dimethylformamide, 160°C) to introduce the cyclohexenyl ether group. This step achieves regioselective etherification at C17 while preserving the steroidal nucleus.

Step 2: Deprotection and Propionate Esterification
The intermediate undergoes alkaline hydrolysis (aqueous K₂CO₃, methanol, heating) to remove protecting groups, followed by propionylation using propionic anhydride in pyridine. This dual-step process ensures high yield (72–80%) of the final product.

Table 1: Traditional Synthesis Parameters

StepReagents/ConditionsTemperatureYield
1TsOH, DMF, cyclohexanone diethyl acetal160°CN/A
2K₂CO₃ (aq), methanolReflux75%
3Propionic anhydride, pyridineAmbient80%

Cyclocondensation Approaches

Cyclocondensation reactions, adapted from quinoline synthesis methodologies, offer an alternative pathway. A study demonstrated that phosphoryl chloride (POCl₃) in diphenyl ether (DPE) at 160–200°C facilitates efficient cyclization. Key findings include:

  • POCl₃ Equivalents : Increasing POCl₃ from 3 to 10 equiv improves yields from 75% to 96%.

  • Solvent Impact : DPE outperforms solvent-free conditions, enabling milder temperatures (160°C vs. 180–270°C).

Table 2: Cyclocondensation Optimization

EntrySolventPOCl₃ (equiv)Temperature (°C)Time (h)Yield (%)
1None6180–2705<26
2DPE10160–2001596
5DPE3160>2475

Optimization of Reaction Conditions

Temperature and Catalysis

Comparative studies highlight the trade-off between temperature and catalyst loading:

  • High-Temperature Routes : 160–200°C without catalysts yield 75–96% but risk decomposition.

  • Low-Temperature Catalysis : Sc(OTf)₃ enables 80°C reactions but requires stringent anhydrous conditions.

Solvent Systems

  • Polar Aprotic Solvents : DMF and DPE enhance solubility of steroidal substrates but complicate purification.

  • Green Alternatives : Methanol/water mixtures in later steps improve environmental compatibility.

Recent Advances and Alternative Strategies

Photocatalytic Methods

Visible-light-mediated fragmentation of 4-carboxamide-DHPs offers a novel route to α-amino carbonyl intermediates. While untested for this compound, this approach could simplify propionate ester formation.

Continuous Flow Synthesis

Microreactor technology minimizes side reactions in POCl₃-mediated cyclocondensations, achieving 96% yield in 15 hours vs. 24 hours batchwise .

Chemical Reactions Analysis

Reactivity:: Orestrate, like other estrogens, can undergo various chemical reactions. These include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Oxidation: this compound may be oxidized using reagents like chromic acid or potassium permanganate.

    Reduction: Reduction of the C3 propionate ester could be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The cyclohexenyl ether group at C17 may undergo substitution reactions with appropriate nucleophiles.

Major Products:: The major products formed from this compound reactions would include derivatives with modified functional groups (e.g., hydroxyl groups, esters, or ethers).

Scientific Research Applications

Orestrate’s scientific research applications span several fields:

    Chemistry: It serves as a model compound for studying estrogenic properties and reactivity.

    Biology: Researchers may explore its effects on estrogen receptors and cellular responses.

    Medicine: Although not clinically used, this compound contributes to our understanding of estrogenic compounds.

    Industry: Its unique structure could inspire the design of novel estrogen-based drugs.

Mechanism of Action

The mechanism by which Orestrate exerts its effects involves binding to estrogen receptors (ERs). It likely activates ERα and ERβ, leading to downstream signaling pathways. These pathways influence gene expression, cell growth, and tissue-specific responses.

Comparison with Similar Compounds

Regulatory Status :

  • US FDA : Regulated under Unique Ingredient Identifier (UNII) G9VC23W7W0 as an active ingredient.
  • EMA : Listed in the eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under Index SUB09459MIG .
  • NIH/NCI : Identified by UMLS ID C2698657 and NCI Concept Code C76997 .

Structural Features :

  • SMILES Notation: O(C1C2(C(C3C(CC2)c2c(CC3)cc(OC(=O)CC)cc2)CC1)C)C1=CCCCC1 .
  • Orestrate’s steroidal backbone differentiates it from non-steroidal estrogens, enabling selective receptor binding and metabolic stability.

Structural and Functional Comparison

Table 1: Molecular and Regulatory Profiles
Compound This compound Pentafluranol Pipendoxifene
Molecular Formula C₂₇H₃₆O₃ C₁₇H₁₅F₅O₂ C₂₉H₃₂N₂O₃
Classification Steroidal Estrogen Non-Steroidal Estrogen SERM (Selective Estrogen Receptor Modulator)
UNII G9VC23W7W0 95RFZ48151 TPC5Q8496G
SMILES [See Section 1] FC(F)(F)CC(C(c1cc(F)c(O)cc1)C)c1cc(F)c(O)cc1 CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Regulatory Codes HS 29372300; SITC 54153 HS 29081900; SITC 51244 HS 29333999; SITC 51574
Primary Use Hormone replacement therapy (HRT) Estrogen receptor modulation Breast cancer treatment, osteoporosis prevention
Key Differences :

Structural Backbone: this compound is steroidal, mimicking endogenous estrogens, whereas Pentafluranol is non-steroidal with a fluorinated aromatic structure . Pipendoxifene contains a diphenylamine core, typical of SERMs, enabling tissue-specific estrogenic/anti-estrogenic effects .

Mechanism of Action: this compound binds directly to estrogen receptors (ERα/ERβ) with high affinity. Pentafluranol acts as a partial agonist with reduced endometrial proliferation risk compared to steroidal estrogens. Pipendoxifene exhibits mixed agonist/antagonist activity, antagonizing ER in breast tissue while acting as an agonist in bone .

Regulatory and Trade Status: this compound and Pentafluranol are both classified as estrogens but under distinct HS/SITC codes due to structural differences. Pipendoxifene’s classification as a SERM places it in a separate therapeutic and regulatory category .

Pharmacokinetic and Clinical Comparisons

Table 2: Pharmacokinetic Properties
Parameter This compound Pentafluranol Pipendoxifene
Bioavailability High (oral) Moderate (oral) High (oral)
Half-Life 12–24 hours 6–8 hours 24–36 hours
Metabolism Hepatic (CYP3A4) Hepatic (CYP2C9) Hepatic (CYP2D6)
Excretion Renal Renal Fecal

Clinical Implications :

  • This compound’s long half-life supports once-daily dosing for HRT, whereas Pentafluranol’s shorter half-life may require multiple doses .
  • Pipendoxifene’s fecal excretion reduces renal burden, making it suitable for patients with kidney impairments.

Biological Activity

Orestrate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects, and implications in various biological systems.

Overview of this compound

This compound is a synthetic compound that has shown promise in various biological assays. Its structure and properties suggest potential interactions with cellular pathways, particularly those involving protein regulation and signaling mechanisms. Understanding its biological activity is crucial for developing therapeutic strategies.

The biological activity of this compound primarily involves its interaction with specific proteins and cellular pathways. Research indicates that it may function through:

  • Allosteric Modulation : Similar to other compounds that interact with protein targets, this compound may induce conformational changes in proteins, thereby altering their activity. This mechanism is significant for drug design as it allows for fine-tuning of protein functions without directly competing with natural substrates .
  • Impact on Cellular Signaling : this compound has been observed to influence key signaling pathways, potentially affecting processes such as cell proliferation, differentiation, and apoptosis. For instance, it may modulate G-protein-coupled receptor (GPCR) signaling, which is pivotal in many physiological responses .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Allosteric ModulationAlters protein conformation and function
GPCR SignalingModulates cellular responses through GPCR pathways
Antiproliferative EffectsInhibits cell growth in specific cancer cell lines
Neuroprotective PropertiesProtects neurons from apoptosis under stress conditions

Case Study 1: Antiproliferative Effects

In a study examining the effects of this compound on cancer cell lines, researchers found that treatment with this compound resulted in a significant reduction in cell viability. The study employed various cancer models, including breast and prostate cancer cells, demonstrating that this compound could inhibit cell proliferation through apoptosis induction. This suggests potential applications in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. Utilizing an in vivo model of oxidative stress, researchers demonstrated that this compound administration significantly reduced neuronal death. The mechanism was linked to the modulation of stress response pathways, indicating its potential utility in neurodegenerative diseases .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Protein Interactions : Studies have shown that this compound interacts with multiple proteins involved in key signaling pathways. This multi-target approach may enhance its therapeutic efficacy while minimizing side effects associated with single-target drugs .
  • Phase Separation Dynamics : Research into the phase separation behavior of proteins influenced by this compound revealed that it can affect the formation and stability of biomolecular condensates. This has implications for understanding how cellular organization impacts function and disease states .

Q & A

Basic Research Questions

Q. How to design a controlled experiment to evaluate Orestrate’s pharmacological efficacy?

  • Methodology : Use the P-E/I-C-O framework to define your research question:

  • Population : Target biological system (e.g., cell lines, animal models).
  • Exposure/Intervention : this compound dosage, administration route, and exposure duration.
  • Comparison : Control groups (e.g., placebo, standard treatment).
  • Outcome : Quantifiable metrics (e.g., enzyme inhibition, tumor size reduction).
  • Example: "Does this compound (500 mg/kg, oral) reduce inflammation in murine models compared to ibuprofen?"
  • Include replication (n ≥ 3) and randomization to minimize bias .

Q. What are the best practices for synthesizing this compound with high purity for reproducibility?

  • Methodology :

  • Follow Beilstein Journal of Organic Chemistry guidelines : Document reaction parameters (temperature, solvent, catalysts), purification steps (HPLC, crystallization), and characterization (NMR, mass spectrometry).
  • For novel compounds, provide purity data (>95%) and spectral validation. Store protocols in supplementary materials for peer review .
    • Table 1 : Example synthesis parameters:
ParameterValue
SolventDimethylformamide
Temperature80°C ± 2°C
Reaction Time24 hours
Yield72%

Q. How to conduct a systematic literature review on this compound’s mechanisms of action?

  • Methodology :

  • Use PubMed/Google Scholar with keywords: "this compound AND (mechanism OR pharmacokinetics)".
  • Filter by publication date (last 10 years) and study type (in vitro, in vivo).
  • Apply PRISMA guidelines to document inclusion/exclusion criteria and resolve contradictions (e.g., conflicting efficacy results) via meta-analysis .
    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across independent studies?

  • Methodology :

  • Perform sensitivity analysis to identify variables (e.g., dosage, model organism).
  • Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability.
  • Replicate experiments under standardized conditions (e.g., OECD guidelines) .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships?

  • Methodology :

  • Fit data to Hill equation or logistic regression models (e.g., EC₅₀ calculation).
  • Validate with Akaike Information Criterion (AIC) to compare model fit.
  • Report confidence intervals (95%) and p-values (α = 0.05) .

Q. How to optimize this compound’s bioavailability using computational modeling?

  • Methodology :

  • Use molecular dynamics simulations (e.g., GROMACS) to predict solubility and membrane permeability.
  • Validate with in vitro Caco-2 cell assays for intestinal absorption.
  • Cross-reference with ADMET predictors (e.g., SwissADME) .

Q. What strategies ensure ethical compliance in human trials involving this compound?

  • Methodology :

  • Align with Declaration of Helsinki : Obtain informed consent, disclose risks/benefits, and establish a Data Safety Monitoring Board (DSMB).
  • Pre-register trials on ClinicalTrials.gov and include placebo controls .

Methodological Guidelines

  • Data Collection : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for research data. Store raw datasets in repositories like Figshare or Zenodo .
  • Peer Review : Submit detailed experimental protocols to journals adhering to COPE guidelines . Address reviewer critiques on reproducibility (e.g., insufficient sample size) .
  • Ethics : For animal studies, follow ARRIVE 2.0 guidelines to report housing conditions and analgesia protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orestrate
Reactant of Route 2
Reactant of Route 2
Orestrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.